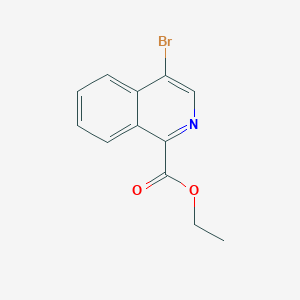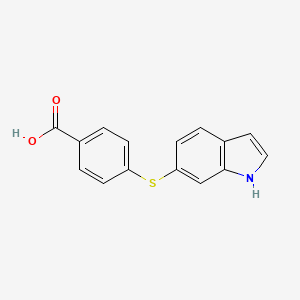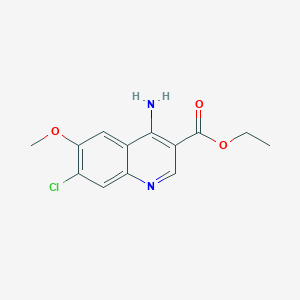
3-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride is a synthetic organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of a methoxyphenyl group attached to the indazole ring, which imparts unique chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:
Nitration: The starting material, 4-methoxyaniline, undergoes nitration to form 4-methoxy-2-nitroaniline.
Reduction: The nitro group in 4-methoxy-2-nitroaniline is reduced to an amine group, yielding 4-methoxy-2-aminophenylamine.
Cyclization: The aminophenylamine undergoes cyclization with hydrazine to form the indazole ring, resulting in 3-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole.
Amination: The indazole derivative is then aminated to introduce the amine group at the 5-position, forming 3-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine.
Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Cyclization: Cyclization reactions often require acidic or basic conditions, with catalysts like sulfuric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce different functional groups.
科学的研究の応用
3-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- 4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate
Uniqueness
Compared to similar compounds, 3-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride is unique due to its specific structural features, such as the tetrahydroindazole ring and the methoxyphenyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
特性
CAS番号 |
1188263-97-9 |
|---|---|
分子式 |
C14H18ClN3O |
分子量 |
279.76 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-5-amine;hydrochloride |
InChI |
InChI=1S/C14H17N3O.ClH/c1-18-11-5-2-9(3-6-11)14-12-8-10(15)4-7-13(12)16-17-14;/h2-3,5-6,10H,4,7-8,15H2,1H3,(H,16,17);1H |
InChIキー |
AMGRGRQVRJNLQJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NNC3=C2CC(CC3)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-Dihydroxy-8-nitro-6H-benzo[c]chromen-6-one](/img/structure/B11846881.png)
![Benzenecarboximidamide, 3-[(1-naphthalenyloxy)methyl]-](/img/structure/B11846885.png)
![4-Imino-1-(4-methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11846887.png)

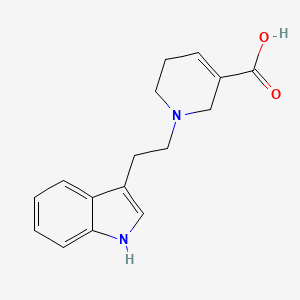
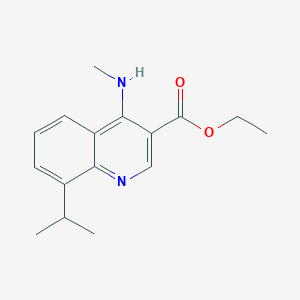
![tert-Butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11846915.png)

